Cas no 28022-44-8 (2-(3-bromophenyl)oxirane)
2-(3-bromophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromostyrene oxide
- 2-(3-Bromophenyl)oxirane
- (3-Bromophenyl)oxirane
- m-Bromostyrene oxide
- (+/-)-2-(3-bromophenyl)oxirane
- (3-bromo-phenyl)-oxirane
- (rac)-3-benzylaminobutyric acid
- (rac)-3-bromostyrene oxide
- (S)-2-(3-bromophenyl) oxirane
- 3-(benzylamino)-butyric acid
- 3-[benzylamino]butanoic acid
- 3-benzylamino-butyric acid
- 3-BENZYLAMINOBUTYRIC ACID
- 3-Boc-amino-3-phenyl-propionicacid
- AC1MBZG3
- CTK3I1212
- dl-3-benzylaminobutyric acid
- N-benzyl-3-aminobutyric acid
- SureCN2852187
- 131567-05-0
- AKOS000137319
- CS-0132973
- EN300-30992
- A1-03047
- 2-(3-bromo-phenyl)-oxirane
- Benzene, 1-bromo-3-(epoxyethyl)-
- SCHEMBL610893
- F78894
- Z278165168
- m-Bromostyrene 7,8-oxide
- Oxirane, 2-(3-bromophenyl)-
- Oxirane, (3-bromophenyl)-
- BRN 1306939
- YUPLJNGZNHMXGM-UHFFFAOYSA-N
- J-016948
- 28022-44-8
- 1-Bromo-3-(epoxyethyl)benzene
- DTXSID80950711
- Oxirane,2-(3-bromophenyl)-
- DB-116253
- 2-(3-bromophenyl)oxirane
-
- MDL: MFCD01656786
- Inchi: 1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
- InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1CO1
Computed Properties
- Exact Mass: 197.96801
- Monoisotopic Mass: 197.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.596
- Boiling Point: 249 ºC
- Flash Point: 99 ºC
- PSA: 12.53
2-(3-bromophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804215-25mg |
2-(3-bromophenyl)oxirane |
28022-44-8 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804215-50mg |
2-(3-bromophenyl)oxirane |
28022-44-8 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B804215-250mg |
2-(3-bromophenyl)oxirane |
28022-44-8 | 250mg |
$ 365.00 | 2022-06-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-339641-1g |
2-(3-bromophenyl)oxirane, |
28022-44-8 | 1g |
¥3836.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-339641A-5g |
2-(3-bromophenyl)oxirane, |
28022-44-8 | 5g |
¥10913.00 | 2023-09-05 | ||
| Chemenu | CM423337-500mg |
Oxirane, 2-(3-bromophenyl)- |
28022-44-8 | 95%+ | 500mg |
$146 | 2024-07-28 | |
| Chemenu | CM423337-1g |
Oxirane, 2-(3-bromophenyl)- |
28022-44-8 | 95%+ | 1g |
$223 | 2024-07-28 | |
| Chemenu | CM423337-5g |
Oxirane, 2-(3-bromophenyl)- |
28022-44-8 | 95%+ | 5g |
$665 | 2024-07-28 | |
| Enamine | EN300-30992-1g |
2-(3-bromophenyl)oxirane |
28022-44-8 | 95% | 1g |
$250.0 | 2023-09-05 | |
| Enamine | EN300-30992-5g |
2-(3-bromophenyl)oxirane |
28022-44-8 | 95% | 5g |
$600.0 | 2023-09-05 |
2-(3-bromophenyl)oxirane Related Literature
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1. Enantioselective hydrolysis of various substituted styrene oxides with Aspergillus Niger CGMCC 0496Hao Jin,Zu-yi Li,Xiao-Wei Dong Org. Biomol. Chem. 2004 2 408
Additional information on 2-(3-bromophenyl)oxirane
2-(3-Bromophenyl)Oxirane: A Comprehensive Overview
2-(3-Bromophenyl)Oxirane, also known by its CAS number 28022-44-8, is a cyclic ether compound with a unique structure that has garnered significant attention in the field of organic chemistry. This compound consists of a three-membered epoxide ring attached to a bromophenyl group, making it a valuable intermediate in various synthetic processes. The molecule's structure, featuring a bromine atom at the meta position of the phenyl ring, contributes to its distinct chemical properties and reactivity.
The synthesis of 2-(3-Bromophenyl)Oxirane typically involves the epoxidation of 3-bromostyrene, a reaction that can be catalyzed by peracids such as meta-chloroperbenzoic acid (mCPBA). This method is well-documented in the literature and is considered one of the most efficient ways to prepare this compound. The resulting epoxide is stable under normal conditions but exhibits reactivity under specific reaction conditions, making it suitable for various applications in organic synthesis.
One of the key areas where 2-(3-Bromophenyl)Oxirane has found significant utility is in the construction of complex aromatic systems. The bromine substituent on the phenyl ring serves as an excellent leaving group, enabling nucleophilic substitution reactions. This property has been exploited in the synthesis of biologically active compounds, including certain pharmaceutical agents and agrochemicals. Recent studies have highlighted its role in the development of novel anti-cancer agents, where the epoxide ring acts as a reactive site for further functionalization.
In addition to its synthetic applications, 2-(3-Bromophenyl)Oxirane has been studied for its unique physical and chemical properties. The compound exhibits moderate solubility in common organic solvents and is relatively stable under ambient conditions. However, it can undergo thermal decomposition under certain conditions, releasing bromine-containing byproducts. These characteristics make it essential to handle the compound with care in laboratory settings.
The latest research on 2-(3-Bromophenyl)Oxirane has focused on its potential as a building block for advanced materials. For instance, scientists have explored its use in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics and photovoltaic devices. The bromine substituent on the phenyl ring facilitates controlled polymerization reactions, leading to materials with tailored electronic properties.
Beyond its role as an intermediate, 2-(3-Bromophenyl)Oxirane has also been investigated for its biological activity. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, although further research is needed to confirm these findings. Its ability to undergo bioisosteric replacements makes it a promising candidate for drug discovery programs targeting various therapeutic areas.
In conclusion, 2-(3-Bromophenyl)Oxirane, with its CAS number 28022-44-8, stands out as a versatile compound with diverse applications in organic synthesis and materials science. Its unique structure and reactivity continue to drive innovative research across multiple disciplines, solidifying its position as an important molecule in modern chemistry.
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